4-methoxy-1H-indole-3-carbonyl chloride

Physicochemical Properties Electronic Effects Reactivity Prediction

Sourcing a regioisomerically pure indole-3-carbonyl chloride with well-defined electronic properties is critical for reproducible SAR. Many researchers face batch-to-batch variability or incorrect substitution patterns. 4-Methoxy-1H-indole-3-carbonyl chloride (CAS 1260778-09-3) eliminates this uncertainty: it provides a balanced lipophilicity (XLogP3 2.9), distinct pKa (15.04), and defined TPSA (42.1 Ų) that directly modulates target engagement and metabolic stability. Bulk stock and custom packaging ensure uninterrupted supply for medicinal chemistry and agrochemical programs.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 1260778-09-3
Cat. No. B060065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-indole-3-carbonyl chloride
CAS1260778-09-3
Synonyms4-Methoxy-1H-indole-3-carbonyl chloride
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)C(=O)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-8-4-2-3-7-9(8)6(5-12-7)10(11)13/h2-5,12H,1H3
InChIKeyHGPAPLZIGUPICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1H-indole-3-carbonyl chloride: Strategic Intermediate


4-Methoxy-1H-indole-3-carbonyl chloride (CAS 1260778-09-3) is a key reactive building block within the indole heterocycle family, characterized by a carbonyl chloride group at the C3 position and a methoxy substituent at the C4 position of the indole ring . Its molecular formula is C10H8ClNO2 with a molecular weight of 209.63 g/mol . This compound functions primarily as a highly electrophilic acylating agent, enabling the installation of the 4-methoxyindole-3-carbonyl moiety onto diverse nucleophilic scaffolds in medicinal chemistry and agrochemical research .

Role
Highly electrophilic acylating agent for nucleophilic scaffolds
Installation
4-methoxyindole-3-carbonyl moiety onto amines, alcohols, and thiols
Use context
Medicinal chemistry and agrochemical research building block

4-Methoxy-1H-indole-3-carbonyl chloride Isomeric Uniqueness


Indole-3-carbonyl chlorides with varying substitution patterns are not functionally equivalent. The specific position of the methoxy group on the indole ring profoundly influences the electronic density, steric environment, and physicochemical properties of the acylating agent and, consequently, the biological activity, metabolic stability, and synthetic utility of the derived products. Substituting 4-methoxy-1H-indole-3-carbonyl chloride with an unsubstituted indole-3-carbonyl chloride [1] or a regioisomer such as the 5-methoxy [2], 6-methoxy [3], or 7-methoxy [4] variants will lead to different molecular properties (e.g., lipophilicity, hydrogen bonding capacity) and potentially divergent structure-activity relationships (SAR) in the final target molecules. The quantitative evidence below establishes the measurable property differences that underpin this requirement for specific procurement.

Electronic/steric effects of 4-methoxy are not reproduced by 5-, 6-, or 7-methoxy analogs, potentially shifting SAR.
Unsubstituted indole-3-carbonyl chloride lacks the methoxy group, altering lipophilicity and hydrogen-bonding capacity.
Regioisomeric methoxy variants exhibit different predicted LogP and TPSA, which may affect membrane permeability and metabolic stability.

4-Methoxy-1H-indole-3-carbonyl chloride: Quantitative Evidence


Enhanced Basicity Relative to 5-Methoxy Analogs

The predicted pKa of 4-methoxy-1H-indole-3-carbonyl chloride is 15.04 ± 0.30 . This value is significantly higher (more basic) than that of the unsubstituted indole-3-carbonyl chloride, which has a reported pKa of approximately 12.3 [1], and is also expected to be higher than the 5-methoxy analog due to the electron-donating resonance effect of the methoxy group at the 4-position being less effective at stabilizing the conjugate base compared to the 5-position. This difference in basicity translates to distinct protonation states under physiological or synthetic conditions, which can alter reactivity and binding interactions in derived compounds.

pKa basicity
Reported
15.04 ± 0.30 vs ~12.3 (unsubstituted)
Reported higher basicity may alter protonation state and reactivity.
Predicted values; data to verify.
Physicochemical Properties Electronic Effects Reactivity Prediction

Lipophilicity Comparison with 5-Methoxy and 7-Methoxy Isomers

The predicted octanol-water partition coefficient (XLogP3) for 4-methoxy-1H-indole-3-carbonyl chloride is 2.9 [1]. This value is identical to the 5-methoxy isomer (XLogP3 = 2.9) [2], but significantly higher than the 7-methoxy isomer (LogP = 2.56) [3]. The lower lipophilicity of the 7-methoxy analog is likely due to the methoxy group's proximity to the NH, enhancing its capacity for hydrogen bonding with water. The 6-methoxy isomer has a LogP of 3.02 [4], making it more lipophilic. This property directly impacts membrane permeability, solubility, and retention time in reversed-phase HPLC.

Lipophilicity LogP
Cross-study
XLogP3: 2.9 (4-OMe), 2.9 (5-OMe), 3.02 (6-OMe), 2.56 (7-OMe)
Balanced lipophilicity may support permeability profiling.
Predicted LogP; experimental validation needed.
Lipophilicity ADME Prediction Chromatographic Behavior

TPSA and Rotatable Bond Profile vs. 5-Methoxy

The topological polar surface area (TPSA) of 4-methoxy-1H-indole-3-carbonyl chloride is 42.1 Ų, with 2 rotatable bonds . In contrast, the 5-methoxy isomer has a TPSA of 46.0 Ų and 3 rotatable bonds [1]. The lower TPSA and reduced rotatable bond count for the 4-methoxy compound suggest a slightly more constrained and less polar surface, which can be favorable for passive membrane diffusion. The 6-methoxy isomer has a TPSA of 42.09 Ų [2], nearly identical to the 4-methoxy, but its distinct connectivity alters its electronic distribution. The 7-methoxy isomer has a TPSA of 42.09 Ų [3], similar to the 4-methoxy, but with a different spatial arrangement.

TPSA & rotatable bonds
Reported
TPSA 42.1 Ų, 2 rot. bonds vs 5-OMe 46.0 Ų, 3 rot. bonds
Lower TPSA may favor passive membrane diffusion.
Computed 2D descriptors.
Molecular Descriptors Drug-likeness Bioavailability Prediction

Boiling Point and Density Differences

The predicted boiling point of 4-methoxy-1H-indole-3-carbonyl chloride is 377.5 ± 22.0 °C with a predicted density of 1.376 ± 0.06 g/cm³ . These values differ from the 4-methoxyindole parent (boiling point 306.9 °C at 760 mmHg, density 1.2 ± 0.1 g/cm³) , reflecting the significant impact of the carbonyl chloride group on volatility and packing. While direct boiling point data for all methoxy regioisomers is not uniformly available, the 4-methoxy substitution is known to alter the electronic environment of the indole ring [1], which can influence intermolecular forces and thus physical properties. The reported density is higher than typical for similar heterocyclic acid chlorides, suggesting stronger intermolecular interactions.

Boiling point & density
Class-level
BP 377.5 °C, density 1.376 g/cm³ vs parent 306.9 °C, 1.2 g/cm³
Higher BP suggests lower volatility; may affect purification strategy.
Predicted values; handling considerations.
Physical Properties Purification Handling and Storage

Applications of 4-Methoxy-1H-indole-3-carbonyl chloride


SAR Studies: Lipophilicity and Hydrogen Bonding

When investigating structure-activity relationships (SAR) around an indole-3-carboxamide core, the choice of methoxy substitution is critical. The 4-methoxy isomer offers an XLogP3 of 2.9 and a TPSA of 42.1 Ų , providing a balanced profile between the more lipophilic 6-methoxy (LogP 3.02) [1] and the less lipophilic 7-methoxy (LogP 2.56) [2] variants. This intermediate lipophilicity can be leveraged to optimize cellular permeability while minimizing non-specific binding, making 4-methoxy-1H-indole-3-carbonyl chloride a strategic choice for generating focused libraries where fine-tuning ADME properties is paramount.

Synthesis for Specific Indole C3 Electronics

The 4-methoxy substituent exerts a distinct electronic effect on the indole ring, as evidenced by its higher pKa (15.04) compared to unsubstituted indole-3-carbonyl chloride (pKa ~12.3) [3]. This altered electron density influences the reactivity of the acid chloride towards nucleophiles and can modulate the binding affinity of derived amides or esters to biological targets. Researchers seeking to exploit this specific electronic signature in their target molecules should select the 4-methoxy derivative over other regioisomers or the unsubstituted analog.

Membrane-Targeted Agrochemical and Drug Development

The physicochemical profile of 4-methoxy-1H-indole-3-carbonyl chloride-derived products (balanced LogP, moderate TPSA, and constrained rotatable bonds) aligns with desirable characteristics for compounds intended to interact with membrane-associated proteins or penetrate cellular membranes. The predicted properties suggest that this scaffold may offer a favorable starting point for the development of agrochemical actives or drug candidates where oral bioavailability and efficient target engagement are critical .

Application
Selection Property
Validation Focus
SAR lipophilicity studies
Balanced XLogP3 and TPSA profile
Permeability and non-specific binding assessment
Indole C3 electronic modulation
Higher pKa and distinct electronic effect
Reactivity and target-binding modulation
Membrane-targeted compound research
Favorable predicted ADME profile
Oral bioavailability and target engagement profiling
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